

# A Comprehensive Technical Guide to 2-Amino-5-hydroxyhexanoic Acid

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## Compound of Interest

Compound Name: 2-Amino-5-hydroxyhexanoic acid

Cat. No.: B1262072

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This technical guide provides an in-depth overview of **2-Amino-5-hydroxyhexanoic acid**, a naturally occurring unusual amino acid. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the compound's chemical identity, physicochemical properties, synthesis protocols, and biological activities, with a focus on its potential as an antidiabetic and antioxidant agent.

## Chemical Identity and Properties

**2-Amino-5-hydroxyhexanoic acid** is an amino acid derivative with the molecular formula  $C_6H_{13}NO_3$ . Several stereoisomers of this compound exist, each with a unique CAS (Chemical Abstracts Service) number.

Identifier	Value	Source
IUPAC Name	2-amino-5-hydroxyhexanoic acid	PubChem[1]
Molecular Formula	$C_6H_{13}NO_3$	PubChem[1]
Molecular Weight	147.17 g/mol	PubChem[1]
CAS Number	5873-15-4 (unspecified stereochemistry)	PubChem[1]
(2R)-isomer CAS	2243165-35-5	PubChem[2]
(2S)-isomer CAS	114298-96-3	

## Physicochemical Properties

The following table summarizes the computed physicochemical properties of **2-Amino-5-hydroxyhexanoic acid**.

Property	Value	Source
XLogP3	-2.9	PubChem[1]
Hydrogen Bond Donor Count	3	PubChem[1]
Hydrogen Bond Acceptor Count	4	PubChem[1]
Rotatable Bond Count	4	PubChem[1]
Exact Mass	147.08954328 g/mol	PubChem[1]
Monoisotopic Mass	147.08954328 g/mol	PubChem[1]
Topological Polar Surface Area	83.6 Å <sup>2</sup>	PubChem[1]
Heavy Atom Count	10	PubChem[1]
Complexity	116	PubChem[1]

## Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid

A stereospecific synthesis for (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid has been reported, utilizing an intramolecular Diels-Alder reaction.[3][4][5] This multi-step synthesis uses L-proline as a chiral auxiliary to control the stereochemistry of the final product.

## Synthesis Workflow



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Caption: Synthesis workflow for (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid.

## Experimental Protocols for Synthesis

The synthesis involves an eight-step sequence starting from sorbic acid.[\[3\]](#)

### Step 1: Synthesis of N-Sorbyl-L-proline (2)

- L-proline is reacted with sorbyl chloride (prepared from sorbic acid) in an alkaline solution.
- The reaction mixture is stirred, acidified, and extracted with an organic solvent.
- The solvent is evaporated to yield N-Sorbyl-L-proline as a viscous oil that solidifies upon standing.[\[3\]](#)

### Step 2: Synthesis of N-Sorbyl L-proline N-hydroxysuccinimide ester (3)

- N-Sorbyl-L-proline is dissolved in ethyl acetate with N-hydroxysuccinimide.[\[3\]](#)
- The mixture is cooled, and a solution of dicyclohexylcarbodiimide (DCC) in ethyl acetate is added slowly.[\[3\]](#)
- The reaction is stirred for several hours, and the precipitated dicyclohexylurea is removed by filtration.
- Evaporation of the solvent gives the crude product as an oil.[\[3\]](#)

### Step 3: Synthesis of N-Sorbyl L-proline hydroxamic acid (4)

- Sodium metal is reacted with ethanol to form sodium ethoxide.
- Hydroxylamine hydrochloride is added to this basic solution.[\[3\]](#)
- The resulting hydroxylamine solution is added dropwise to a solution of the activated ester (3) in methanol.[\[3\]](#)
- The mixture is stirred for 48 hours at room temperature.
- The product is purified by column chromatography.[\[3\]](#)

#### Step 4: Generation and Trapping of the Acylnitroso Intermediate (5)

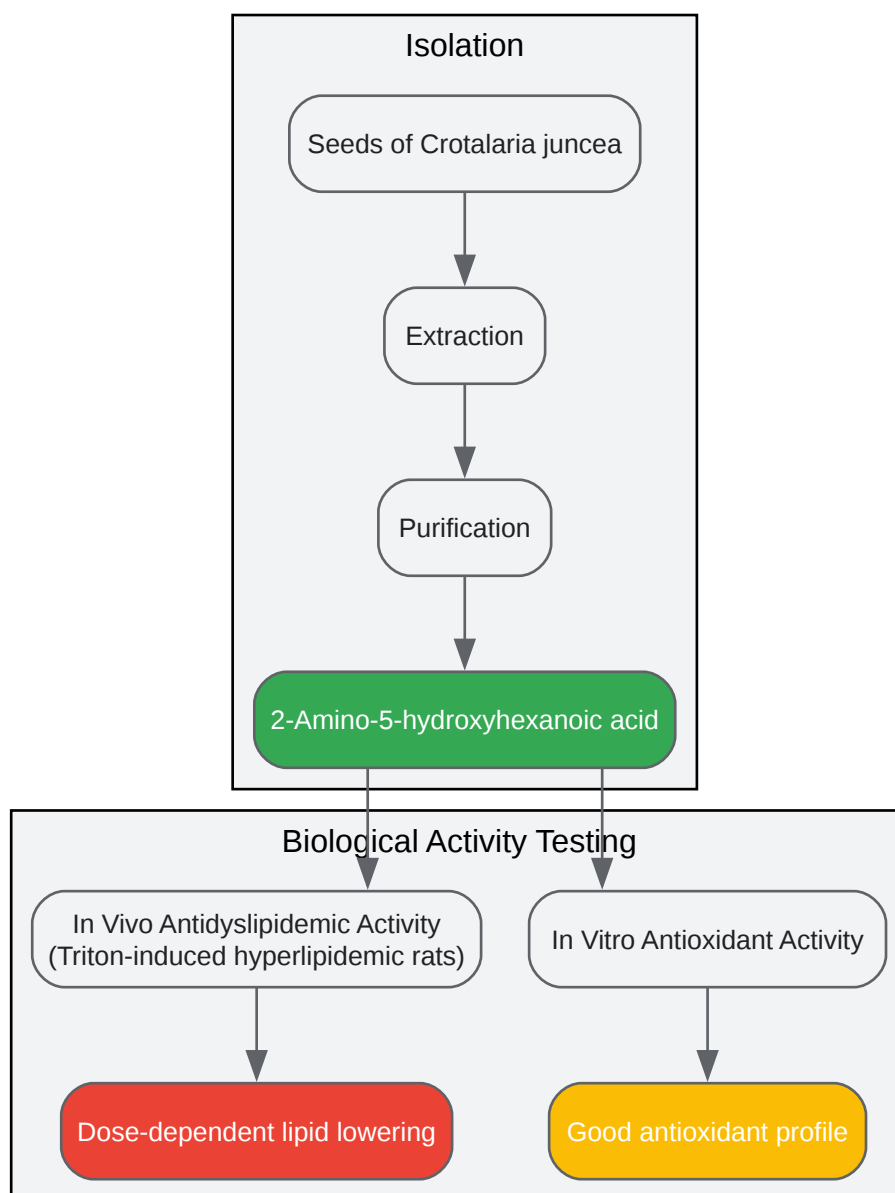
- The acylnitroso derivative (5) is generated in situ by the oxidation of the hydroxamic acid (4) with tetraethylammonium periodate.[3]
- Due to the reactivity of the acylnitroso intermediate, it is trapped with cyclopentadiene to form a stable cycloadduct (6).[3]
- A solution of the hydroxamic acid (4) is added slowly to a cooled solution of tetraethylammonium periodate and cyclopentadiene in dichloromethane.[3]
- The reaction mixture is stirred and then worked up by washing with sodium carbonate and brine.
- The cycloadduct is purified by column chromatography.

Subsequent Steps: The synthesis proceeds through the formation of a chiral diketopiperazine (8), followed by hydrolysis to yield the final product, (2R,5R)-**2-Amino-5-hydroxyhexanoic acid** (10).[3]

## Biological Activity and Significance

**2-Amino-5-hydroxyhexanoic acid** has been isolated from the seeds of *Crotalaria juncea* and has demonstrated notable biological activities, particularly as an antidyslipidemic and antioxidant agent.[6]

## Antidyslipidemic and Antioxidant Activity Workflow



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Caption: Workflow for the isolation and biological activity testing.

## Antidyslipidemic Activity

In in vivo studies using a Triton-induced hyperlipidemic rat model, **2-amino-5-hydroxyhexanoic acid** exhibited dose-dependent lipid-lowering activity.<sup>[6]</sup> This suggests its potential as a therapeutic agent for managing hyperlipidemia. Further research is needed to elucidate the specific mechanisms of action and to quantify the dose-response relationship.

## Antioxidant Activity

The compound also demonstrated good in vitro antioxidant activity.[6] The ability to scavenge free radicals is a key mechanism in preventing oxidative stress-related diseases. The specific antioxidant capacity, often measured by IC50 values in various assays (e.g., DPPH, ABTS), would be crucial for comparing its efficacy to other known antioxidants.

## Conclusion

**2-Amino-5-hydroxyhexanoic acid** is a promising natural compound with demonstrated antidyslipidemic and antioxidant properties. The stereospecific synthesis of one of its isomers has been achieved, paving the way for further investigation of its structure-activity relationships. Future research should focus on elucidating the precise molecular targets and signaling pathways involved in its biological activities, as well as conducting more extensive preclinical studies to evaluate its therapeutic potential.

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